molecular formula C12H12O2 B5295087 Oxirane, 2-(2-phenylethynyl)-3-methoxymethyl-

Oxirane, 2-(2-phenylethynyl)-3-methoxymethyl-

Cat. No.: B5295087
M. Wt: 188.22 g/mol
InChI Key: MNIABQFRGICIMG-UHFFFAOYSA-N
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Description

Oxirane, 2-(2-phenylethynyl)-3-methoxymethyl- is an organic compound with a unique structure that includes an oxirane ring, a phenylethynyl group, and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-(2-phenylethynyl)-3-methoxymethyl- typically involves the reaction of 2-iodoanisole with phenylacetylene in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper co-catalyst, such as copper(I) iodide. The reaction is carried out in a solvent like triethylamine under a nitrogen atmosphere . The resulting product is then purified through column chromatography.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-(2-phenylethynyl)-3-methoxymethyl- can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions.

    Reduction: The phenylethynyl group can be reduced to a phenylethyl group.

    Substitution: The methoxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products include diols or carboxylic acids.

    Reduction: Products include phenylethyl derivatives.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Oxirane, 2-(2-phenylethynyl)-3-methoxymethyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Oxirane, 2-(2-phenylethynyl)-3-methoxymethyl- involves its interaction with various molecular targets. The oxirane ring can react with nucleophiles, leading to ring-opening reactions. The phenylethynyl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The methoxymethyl group can enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(methoxymethyl)-3-(2-phenylethynyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-13-9-12-11(14-12)8-7-10-5-3-2-4-6-10/h2-6,11-12H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIABQFRGICIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C(O1)C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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